N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide
Description
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide is a heterocyclic compound featuring a quinoxaline-2-carboxamide core linked to a pyrrolidin-3-yl group substituted with a [1,2,4]triazolo[4,3-a]pyrazine moiety. Quinoxaline derivatives are known for their diverse pharmacological activities, including kinase inhibition and interactions with phosphodiesterases (PDEs) .
Properties
IUPAC Name |
N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]quinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N8O/c27-18(15-9-20-13-3-1-2-4-14(13)23-15)22-12-5-7-25(10-12)16-17-24-21-11-26(17)8-6-19-16/h1-4,6,8-9,11-12H,5,7,10H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODHMNFQUNCHJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=NC3=CC=CC=C3N=C2)C4=NC=CN5C4=NN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been evaluated for their inhibitory activities towardc-Met/VEGFR-2 kinases . These kinases play crucial roles in cell growth and angiogenesis, making them important targets in cancer therapy.
Mode of Action
The compound’s mode of action involves intercalation with DNA . Intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, which can disrupt the DNA’s normal functioning and lead to cell death. This makes the compound potentially useful as an anticancer agent.
Biochemical Pathways
The compound’s interaction with DNA can affect various biochemical pathways. For instance, by inhibiting c-Met and VEGFR-2, the compound can disrupt pathways involved in cell growth and angiogenesis. This can lead to the inhibition of cancer cell proliferation and the induction of apoptosis.
Pharmacokinetics
It’s known that similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have shown satisfactory activity compared with the lead compound foretinib. This suggests that these compounds may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The compound’s interaction with DNA and inhibition of key kinases can lead to a variety of molecular and cellular effects. For instance, it can inhibit the growth of cancer cells in a dose-dependent manner and induce late apoptosis. It can also inhibit the expression of c-Met and VEGFR-2, further contributing to its anticancer effects.
Biochemical Analysis
Biochemical Properties
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide has shown promising results in biochemical reactions. It has been found to exhibit cytotoxicity at certain concentrations. The compound interacts with various biomolecules, including enzymes and proteins
Cellular Effects
The effects of this compound on cells have been studied in vitro. The compound influences cell function by interacting with various cellular processes. It has been found to have an impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects at the molecular level, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that the compound has a certain degree of stability and undergoes degradation over time. Long-term effects on cellular function have been observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in certain metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels.
Biological Activity
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide is a synthetic compound that has attracted interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A triazolopyrazine ring , which contributes to its unique electronic properties.
- A pyrrolidine moiety , enhancing its interaction with biological targets.
- A quinoxaline backbone , known for various pharmacological activities.
The biological activity of this compound is primarily mediated through:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor modulation : It can bind to receptors, altering their activity and triggering cellular responses.
Biological Activity Overview
Research indicates that compounds related to this structure exhibit a range of biological activities:
Anticancer Activity
Studies have shown that derivatives of triazoloquinoxalines possess significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro assays on the A375 melanoma cell line demonstrated that certain derivatives could reduce cell viability significantly at concentrations as low as 10 µM .
| Compound | Cell Line | Concentration (µM) | Cell Viability (%) |
|---|---|---|---|
| 16a | A375 | 10 | 2.9 ± 0.1 |
| 16b | A375 | 10 | 11.3 ± 6.9 |
| EAPB02303 | A375 | 10 | <20 |
Antiparasitic Activity
Research has also explored the efficacy of quinoxaline derivatives against parasitic infections such as schistosomiasis:
- Compounds demonstrated IC50 values as low as 0.31 µM against adult Schistosoma mansoni, indicating potent antiparasitic activity .
Case Studies and Research Findings
- Anticonvulsant Activity : A study synthesized several [1,2,4]triazolo[4,3-a]quinoxaline derivatives and evaluated their anticonvulsant properties. Some compounds showed promising results in animal models, suggesting potential therapeutic applications in epilepsy treatment .
- Cytotoxicity Studies : A series of compounds were tested against various cancer cell lines. Notably, certain derivatives exhibited over 70% cytotoxicity at concentrations as low as 0.1 µM, highlighting their potential as anticancer agents .
- Pharmacokinetic Optimization : Despite strong in vitro activities, some compounds showed limited efficacy in vivo due to poor bioavailability. Ongoing research aims to enhance the pharmacokinetic profiles of these compounds for better therapeutic outcomes .
Chemical Reactions Analysis
Key Reaction:
Yields for analogous reactions range from 63–97% .
Functionalization of the Quinoxaline Carboxamide
The quinoxaline-2-carboxamide group undergoes thiation , alkylation , and Michael addition reactions:
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Thiation : Conversion of the carbonyl group to a thioamide using PS or Lawesson’s reagent (e.g., compound 5 in ).
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Alkylation : Reaction with acrylonitrile or methyl acrylate forms S-alkylated derivatives (e.g., 6–8 in ).
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Hydrazide formation : Hydrazinolysis of esters yields hydrazides (e.g., 9 in , 88% yield).
Example Data Table:
Pyrrolidine Linker Modifications
The pyrrolidine ring participates in reductive amination and nucleophilic substitution :
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Reductive amination : Ketones react with amines (e.g., 47 and 48 in ) using NaBHCN to form secondary amines (40–75% yield).
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SNAr reactions : Chlorinated pyrazines undergo substitution with amines (e.g., 46 and 49 in , 10% yield).
Coupling Strategies
Key steps to assemble the full molecule include:
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Suzuki-Miyaura coupling : Attaching aryl/heteroaryl groups to the pyrazine core (e.g., 53 → 54 in , 76% yield).
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HATU-mediated amide coupling : Linking the quinoxaline carboxamide to the pyrrolidine (e.g., 11a in , 75% yield).
Physicochemical and Stability Data
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Metabolic stability : Human hepatocyte stability for analogs ranges from 74–81% remaining after 1 hour (Table 3 in ).
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CYP inhibition : No significant inhibition (>10 µM IC) for related triazolo-pyrazines .
Key Challenges
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications
Quinoxaline vs. Thiophene/Pyrazole/Oxadiazole Substitutions
Replacing the quinoxaline core with other heterocycles alters electronic properties and target selectivity:
Triazolo-Pyrazine vs. Triazolo-Pyridazine/Pyridine
Variations in the triazolo-fused system influence steric and electronic profiles:
- Target Compound : The [1,2,4]triazolo[4,3-a]pyrazine moiety offers a compact, planar structure ideal for stacking in enzyme pockets .
- N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide : The pyridazine ring increases nitrogen content, enhancing polarity but reducing metabolic stability.
Pyrrolidine Substitutions
The pyrrolidine ring in the target compound is unmodified, whereas analogs feature carbamate or aryl substitutions:
- Tert-butyl (1-(3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)carbamate : The tert-butyl carbamate group improves proteolytic stability but increases molecular weight (297.4 vs. ~388.4 for the target compound).
- (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone : Piperazine substitution replaces pyrrolidine, increasing basicity and altering pharmacokinetics.
Key Research Findings and Data Gaps
- Synthetic Challenges : Isomerization of triazolo-pyrimidine derivatives (e.g., pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine in ) suggests that the target compound’s triazolo-pyrazine moiety may require stringent reaction conditions to avoid undesired isomers.
- Pharmacokinetic Data: Limited solubility and stability data are available for the target compound, though its pyrrolidine group is theorized to enhance these properties compared to tert-butyl carbamate analogs .
- Binding Affinity: No direct IC₅₀ values are reported for the target compound, but structural analogs with similar triazolo-heterocycles show low nanomolar inhibition against PDEs .
Q & A
Q. What are the standard synthetic routes for synthesizing triazolopyrazine-pyrrolidine-quinoxaline hybrids?
Answer: The compound can be synthesized via carbodiimide-mediated coupling between quinoxaline-2-carboxylic acid derivatives and pyrrolidine-triazolopyrazine intermediates. Key steps include:
- Cyclization : Reacting hydrazinopyrazinones with activated carboxylic acids (e.g., using carbonyldiimidazole) under reflux (100°C, 24 hours) to form the triazolopyrazine core .
- Amide Coupling : Utilizing EDCI/HOBt with DIPEA in anhydrous DMF (60°C, 18 hours) to link the quinoxaline moiety to the pyrrolidine-triazolopyrazine scaffold .
- Purification : Recrystallization from DMF/i-propanol mixtures or column chromatography for derivatives with polar substituents .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm regiochemistry of the triazolopyrazine ring and substituent positions .
- HPLC-MS : Reverse-phase HPLC coupled with high-resolution mass spectrometry to verify molecular weight and detect impurities (<0.5% threshold) .
- XRPD : X-ray powder diffraction to assess crystallinity and polymorphic forms, critical for reproducibility in biological assays .
Q. How can researchers optimize reaction yields for triazolopyrazine cyclization?
Answer:
- Solvent Selection : Anhydrous DMF or DMAc improves cyclization efficiency by stabilizing reactive intermediates .
- Catalyst Screening : Testing bases like DIPEA or DMAP to accelerate imidazole-mediated activation of carboxylic acids .
- Temperature Gradients : Gradual heating (80–100°C) minimizes side reactions like over-oxidation of the pyrrolidine ring .
Q. What functionalization strategies exist for introducing amino groups into the quinoxaline moiety?
Answer:
- Buchwald-Hartwig Amination : Palladium-catalyzed coupling to install aryl/alkyl amines at the quinoxaline 6- or 7-position .
- Reductive Amination : Using NaBH₃CN or H₂/Pd-C with ketone intermediates to generate secondary amines .
- Protection/Deprotection : Boc or Fmoc groups to temporarily mask amines during multi-step syntheses .
Advanced Research Questions
Q. How can discrepancies in NMR spectral data for triazolopyrazine derivatives be resolved?
Answer:
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., pyrrolidine H-3/H-4) and confirms heterocyclic connectivity .
- Variable Temperature NMR : Identifies dynamic rotational barriers in hindered triazolopyrazine substituents .
- Deuterium Exchange : Differentiates NH protons in hydrazone byproducts from aromatic signals .
Q. What methodologies address low solubility in biological assays for this compound?
Answer:
Q. How can researchers troubleshoot unexpected byproducts in the final coupling step?
Answer:
- LC-MS Monitoring : Real-time tracking of reaction progress to identify intermediates (e.g., unreacted EDCI adducts) .
- Byproduct Isolation : Preparative TLC or flash chromatography to isolate impurities for structural elucidation .
- Computational Modeling : DFT calculations to predict competing reaction pathways (e.g., N- vs. O-acylation) .
Q. What strategies validate the compound’s target engagement in kinase inhibition studies?
Answer:
Q. How are computational tools used to predict metabolic stability of triazolopyrazine derivatives?
Answer:
- ADMET Predictors : Software like Schrödinger’s QikProp to estimate CYP450 metabolism and half-life .
- Molecular Dynamics Simulations : Modeling hepatic microsomal degradation pathways (e.g., oxidation at pyrrolidine C-3) .
- Metabolite Identification : In silico fragmentation (e.g., Mass Frontier) to predict Phase I/II metabolites .
Q. What experimental designs mitigate batch-to-batch variability in scale-up synthesis?
Answer:
- DoE (Design of Experiments) : Statistically optimizing parameters (e.g., reagent equivalents, stirring rates) .
- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy for real-time reaction monitoring .
- Quality-by-Design (QbD) : Defining critical quality attributes (CQAs) for raw materials and intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
